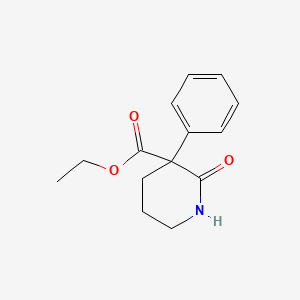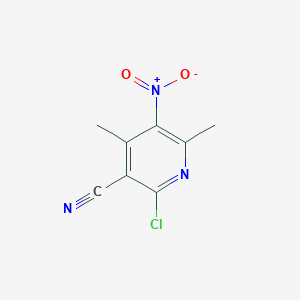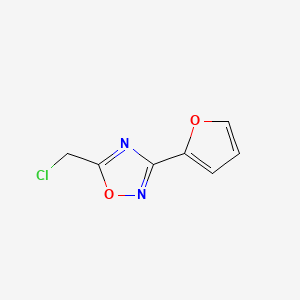![molecular formula C16H30N4O5 B1347210 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid CAS No. 53843-92-8](/img/structure/B1347210.png)
2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid” is a complex organic compound. It is known by a number of other names including the IUPAC name of 2- { (2-aminoacetyl)amino}acetic acid, diglycocoll, glycine dipeptide and N -glycylglycine .
Synthesis Analysis
The compound can be synthesized from the reaction of organotin dichlorides with the dipeptide diglycine. The products of this reaction are generally high polymers and are produced in high yield, with yield increasing as the organotin alkyl chain increases in length .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple amine and carboxyl groups. Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product .
Chemical Reactions Analysis
The compound is involved in a variety of chemical reactions, particularly in the formation of poly (amine esters). The reaction is rapid and produces high polymers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully described in the available literature. However, it is known that the compound is a high polymer and is produced in high yield .
Applications De Recherche Scientifique
Pharmaceutical Development
Peptides play a crucial role in the development of new pharmaceuticals. They are used to create targeted therapies for diseases such as cancer and cardiovascular disorders due to their specificity and potency in interacting with target proteins .
Biotechnology Research
In biotechnology, peptides are essential for studying protein functions and interactions. Their large size and surface area allow for more specific docking to target molecules, which is vital for understanding biological processes .
Medical Diagnostics
Peptides can serve as biomarkers for various diseases, aiding in early diagnosis and monitoring of treatment efficacy. They are also used in the design of novel diagnostic tools .
Antimicrobial Agents
The antimicrobial properties of peptides are explored for developing new treatments against bacterial, viral, and fungal infections. Research focuses on both prokaryotic and eukaryotic sources of antimicrobial peptides .
Antioxidant Applications
The antioxidant activities of peptides are utilized in research aimed at combating oxidative stress-related diseases and aging effects .
Nutraceuticals and Functional Foods
Peptides are investigated for their health-promoting properties when included in functional foods or as nutraceutical supplements, such as their ability to bind minerals or their antiobesity effects .
Nanotechnology
In nanotechnology, peptides are applied as targeting moieties and nanocarriers to enhance the delivery and effectiveness of therapeutic agents, including those used in managing sepsis .
Mécanisme D'action
The exact mechanism of action of this compound is not clear from the available information. However, it is known that the products of its synthesis show decent inhibition of all of the tested human solid cancer cell lines including two human pancreatic, two human breast and two human brain cancer cell lines .
Orientations Futures
The compound and its derivatives have potential applications in the field of medicine, particularly in the treatment of various types of cancer . Further research is needed to fully understand the potential of this compound and its derivatives.
Propriétés
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDHRKIGRSQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318644 |
Source


|
| Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53843-92-8 |
Source


|
| Record name | NSC333489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

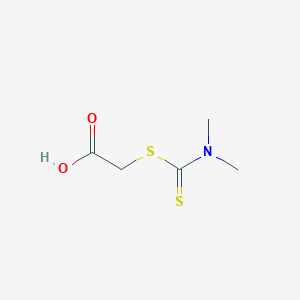



![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)

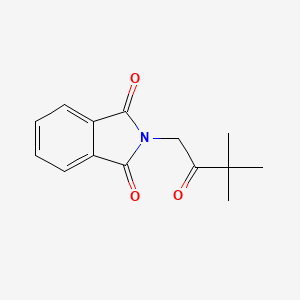
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)
